Authored by a Senior Application Scientist
Authored by a Senior Application Scientist
An In-Depth Technical Guide to 1,2-Diethylbenzene (CAS: 135-01-3)
This guide provides a comprehensive technical overview of 1,2-diethylbenzene, an aromatic hydrocarbon of significant interest in industrial and research settings. Intended for researchers, chemists, and drug development professionals, this document delves into the compound's synthesis, chemical properties, reactivity, applications, and toxicological profile, grounding all information in established scientific principles and authoritative data.
Introduction and Strategic Context
1,2-Diethylbenzene, also known as o-diethylbenzene, is a colorless liquid aromatic hydrocarbon. It is one of three structural isomers of diethylbenzene, the others being 1,3- (meta) and 1,4- (para) diethylbenzene.[1] While often encountered as a component in mixed diethylbenzene streams—typically byproducts from the large-scale production of ethylbenzene—the ortho isomer possesses unique reactivity and physical properties that make it a valuable solvent and chemical intermediate in its own right.[1][2][3] Its primary industrial relevance stems from its role as a precursor in the synthesis of other high-value chemicals and its application as a high-boiling point solvent.[2]
Physicochemical and Spectroscopic Profile
A precise understanding of a compound's physical and spectroscopic properties is fundamental to its application in any research or industrial protocol. These parameters dictate separation techniques, reaction conditions, and analytical characterization.
Physical and Chemical Properties
The physical properties of 1,2-diethylbenzene are summarized in the table below. Its status as a flammable liquid with low water solubility and a density less than water are critical considerations for handling, storage, and process design.
| Property | Value | Source |
| CAS Number | 135-01-3 | [4] |
| Molecular Formula | C₁₀H₁₄ | [4] |
| Molecular Weight | 134.22 g/mol | [4] |
| Appearance | Colorless liquid | [2] |
| Odor | Characteristic aromatic | [2] |
| Boiling Point | 183-184 °C | [2][4] |
| Melting Point | -31.2 °C | [2][4] |
| Density | 0.880 g/mL at 25 °C | [4][5] |
| Vapor Pressure | 1.05 mmHg at 25 °C | [2][6] |
| Flash Point | 55 °C (131 °F) - closed cup | [4] |
| Autoignition Temp. | 430 °C (806 °F) | [2] |
| Solubility | Insoluble in water; Miscible with alcohol, benzene, carbon tetrachloride.[5] | |
| log K_ow (Octanol/Water Partition Coeff.) | 3.72 | [2] |
| Refractive Index (n²⁰/D) | 1.502 - 1.5035 | [2][5] |
Spectroscopic Data for Structural Elucidation
Spectroscopic analysis is indispensable for confirming the identity and purity of 1,2-diethylbenzene.
| Spectroscopic Technique | Key Features and Characteristic Signals |
| ¹H NMR | The proton NMR spectrum is characterized by signals corresponding to the aromatic protons and the protons of the two ethyl groups. The aromatic protons typically appear as a multiplet in the range of δ 7.0-7.2 ppm. The methylene protons (-CH₂-) of the ethyl groups present as a quartet around δ 2.6 ppm, while the methyl protons (-CH₃) appear as a triplet around δ 1.2 ppm.[7] |
| ¹³C NMR | The carbon NMR spectrum will show distinct signals for the aromatic carbons (four signals due to symmetry) and the aliphatic carbons of the ethyl groups (one methylene and one methyl signal). |
| Infrared (IR) Spectroscopy | The IR spectrum displays characteristic C-H stretching vibrations for the aromatic ring (around 3000-3100 cm⁻¹) and aliphatic groups (around 2850-2970 cm⁻¹). Aromatic C=C stretching bands are observed in the 1450-1600 cm⁻¹ region.[8][9] |
| Mass Spectrometry (MS) | Under electron ionization (EI), the mass spectrum shows a molecular ion peak (M⁺) at m/z = 134. A prominent base peak is often observed at m/z = 119, corresponding to the loss of a methyl group ([M-15]⁺), and another significant peak at m/z = 105, resulting from the loss of an ethyl group ([M-29]⁺), which is a characteristic fragmentation pattern for ethyl-substituted benzenes.[2][8] |
Synthesis and Industrial Production
1,2-Diethylbenzene is primarily obtained as a byproduct of large-scale petrochemical processes. Understanding its origin is key to appreciating its availability and the typical impurity profile.
Industrial Manufacturing Pathways
The dominant industrial source of diethylbenzenes is the acid-catalyzed alkylation of benzene with ethylene, a process aimed primarily at producing ethylbenzene.[1][2]
-
Friedel-Crafts Alkylation: This process uses a catalyst, such as aluminum chloride (AlCl₃) in the liquid phase or a zeolite catalyst in the gas phase, to facilitate the electrophilic substitution of benzene with ethylene.[2] Inevitably, some of the resulting ethylbenzene undergoes a second alkylation, leading to a mixture of diethylbenzene isomers.
-
Ethylbenzene Disproportionation: Diethylbenzenes are also produced from the disproportionation (or transalkylation) of ethylbenzene, where two molecules of ethylbenzene react to form benzene and diethylbenzene.[2][3]
The isomer distribution is highly dependent on the catalyst and reaction conditions. Typical alkylation reactions yield a mixture where the meta-isomer predominates, followed by the para- and then the ortho-isomer, often in ratios around 1:6:3 or 5%:65%:30% (o:m:p).[2][3] The desired 1,2-diethylbenzene is then separated from this mixture via fractional distillation.
Caption: Industrial production of diethylbenzene isomers.
Laboratory-Scale Synthesis Protocol: Diels-Alder Approach
For obtaining high-purity 1,2-diethylbenzene in a laboratory setting, a multi-step synthesis is more practical than attempting to separate the commercial isomer mixture. A validated approach involves a Diels-Alder reaction, followed by dehydrogenation and Clemmensen reduction.[10]
Step-by-Step Methodology:
-
Diels-Alder Cycloaddition: Butadiene is reacted with propylideneacetone in an autoclave at elevated temperature (e.g., 160-165 °C) to form 4-ethyl-5-acetylcyclohexene. The causality here is the [4+2] cycloaddition mechanism, which reliably forms the six-membered ring with the desired substituents in a specific relative orientation.[10]
-
Catalytic Dehydrogenation: The resulting cyclohexene derivative is dehydrogenated using a suitable catalyst (e.g., palladium on carbon) to form o-ethylacetophenone. This step aromatizes the ring.
-
Clemmensen Reduction: The ketone functionality of o-ethylacetophenone is reduced to a methylene group using amalgamated zinc and hydrochloric acid. This classic reduction is highly effective for converting aryl ketones to alkylbenzenes, yielding the final product, 1,2-diethylbenzene, in high purity.[10]
Chemical Reactivity and Applications
The reactivity of 1,2-diethylbenzene is governed by the aromatic ring and its two activating ethyl substituents. This structure enables its use as a versatile intermediate.
Key Chemical Transformations
-
Dehydrogenation: Catalytic dehydrogenation of diethylbenzene is a major industrial reaction that produces divinylbenzene (DVB), a critical cross-linking agent used in the production of polymers like polystyrene resins for ion exchange.[1]
-
Intramolecular Friedel-Crafts Alkylation: 1,2-Diethylbenzene can be used as a starting material for the synthesis of 5,6-disubstituted indanones, which are valuable scaffolds in medicinal chemistry.
-
Side-Chain Halogenation: The benzylic positions on the ethyl groups are susceptible to radical reactions, such as bromination, to form dibromide intermediates.
-
Cyclization to Naphthalene: Under certain conditions, 1,2-diethylbenzene can be dehydrogenated and cyclized to form naphthalene.[2]
Caption: Key reactions and applications of 1,2-diethylbenzene.
Primary Applications
-
Chemical Intermediate: Its primary use is as a precursor for divinylbenzene.[1][2] It is also a reactant in the synthesis of various organic molecules, including pseudocyclic diaryliodonium triflates and for C-H/C-H arylation of indolines.
-
Solvent: Due to its high boiling point and aromatic nature, it serves as a specialty solvent in certain industrial processes, such as in powderless etching.[2]
-
Heat Transfer Fluid: Diethylbenzene mixtures are used as heat transfer fluids in closed systems.[2][3]
Toxicology and Safe Handling
The toxicological profile of 1,2-diethylbenzene is distinct from its isomers and requires careful consideration, particularly in occupational settings.
Mechanism of Neurotoxicity
The most significant toxicological concern for 1,2-diethylbenzene is its potential for peripheral neurotoxicity.[3] This effect is not caused by the parent compound itself but by a specific metabolite.
-
Metabolic Activation: In the body, 1,2-diethylbenzene is metabolized to 1,2-diacetylbenzene.[2][3]
-
Mechanism of Action: 1,2-diacetylbenzene is a γ-diketone. This class of compounds is known to react with the primary amine groups (ε-amino of lysine) on cytoskeletal proteins within axons. This reaction leads to cross-linking of neurofilaments, disrupting axonal transport and causing axonal swelling, which ultimately results in peripheral neuropathy.[3] This mechanism is analogous to the neurotoxicity of n-hexane, which is metabolized to 2,5-hexanedione.
Caption: Metabolic pathway to neurotoxicity of 1,2-diethylbenzene.
Safety and Handling Protocol
Due to its flammability and toxicity, strict safety protocols must be followed when handling 1,2-diethylbenzene.
| Hazard Class | Precautionary Measures |
| Flammability | Flammable liquid and vapor (GHS02).[4] Keep away from heat, sparks, open flames, and hot surfaces.[11] Use explosion-proof electrical equipment.[11] Ground/bond container and receiving equipment to prevent static discharge.[11][12] |
| Health Hazards | Irritating to skin, eyes, and respiratory system.[13][14] Vapors may cause drowsiness and dizziness.[13][14] May cause lung damage if swallowed (aspiration hazard).[13] Chronic exposure poses a risk of peripheral neurotoxicity.[3] |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[4][11][14] If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[14] |
| Engineering Controls | Handle in a well-ventilated area, preferably within a chemical fume hood.[14] |
| Spill & Disposal | Absorb spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[12] Dispose of as hazardous waste in accordance with local, state, and federal regulations.[13] |
Environmental Fate
When released into the environment, 1,2-diethylbenzene is expected to behave as a typical volatile organic compound (VOC).
-
Air: If released to the atmosphere, it will exist solely as a vapor. It is degraded by photochemically produced hydroxyl radicals with an estimated half-life of about 2 days.[2]
-
Water: If released into water, it is expected to adsorb to suspended solids and sediment. Volatilization from the water surface is an important fate process.[2] It is considered toxic to aquatic organisms and may cause long-term adverse effects.[12][13]
-
Soil: In soil, it is expected to have low mobility. Volatilization from moist soil surfaces is expected.[2]
Analytical Methodologies
The quantitative analysis of 1,2-diethylbenzene in various matrices is crucial for quality control, environmental monitoring, and toxicokinetic studies.
Standard Protocol: Gas Chromatography (GC)
Gas chromatography is the most common and effective technique for analyzing 1,2-diethylbenzene.[15]
-
Sample Preparation: The sample (e.g., a solvent mixture, environmental extract, or headspace vapor) is prepared. For biological samples, headspace analysis or solvent extraction may be used.[15]
-
Injection: A small volume of the sample is injected into the GC, where it is vaporized.
-
Separation: The vaporized sample is carried by an inert gas (e.g., helium, nitrogen) through a capillary column. The column's stationary phase separates the components of the mixture based on their boiling points and polarity. 1,2-Diethylbenzene will separate from its isomers and other components.
-
Detection: As the separated components exit the column, they are detected. Common detectors include:
-
Flame Ionization Detector (FID): Highly sensitive to hydrocarbons.
-
Mass Spectrometer (MS): Provides definitive identification based on the compound's mass spectrum.[15]
-
-
Quantification: The concentration of 1,2-diethylbenzene is determined by comparing the peak area from the detector to a calibration curve generated from standards of known concentration.
Conclusion
1,2-Diethylbenzene is a significant chemical with a dual identity as both a common industrial byproduct and a valuable synthetic building block. Its utility is rooted in the reactivity of its substituted aromatic ring and ethyl side chains. However, its application demands a sophisticated understanding of its distinct toxicological profile, particularly its metabolically induced neurotoxicity, which sets it apart from its isomers. Proper handling, informed by robust safety protocols and precise analytical oversight, is essential for harnessing its chemical potential while mitigating risk to researchers and the environment.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8657, 1,2-Diethylbenzene. Retrieved from [Link].
-
Cheméo (2024). Benzene, 1,2-diethyl- (CAS 135-01-3). Retrieved from [Link].
-
PUBLISSO (2019). Diethylbenzene (all isomers). The MAK Collection for Occupational Health and Safety. Retrieved from [Link].
-
The Good Scents Company (2024). 1,2-diethyl benzene. Retrieved from [Link].
-
National Institute of Standards and Technology (NIST). Benzene, 1,2-diethyl-. NIST Chemistry WebBook. Retrieved from [Link].
-
Haz-Map. 1,2-Diethylbenzene. Retrieved from [Link].
-
Wikipedia. Diethylbenzenes. Retrieved from [Link].
-
Restek Corporation. 1,2-Diethylbenzene. EZGC Method Translator. Retrieved from [Link].
-
SIELC Technologies (2018). Separation of o-Diethylbenzene on Newcrom R1 HPLC column. Retrieved from [Link].
-
XJ-Adsorbent (2024). Manufacturing method and process flow of diethylbenzene. Retrieved from [Link].
-
New Jersey Department of Health (n.d.). HAZARD SUMMARY: DIETHYLBENZENE. Retrieved from [Link].
-
ChemSrc (2024). 1,2-diethylbenzene. Retrieved from [Link].
- Google Patents. RU1826964C - Method of synthesis of diethylbenzene and benzene isomers mixture.
-
Weizmann, C., & Patai, S. (1949). The Synthesis of o-Diethylbenzene and the Catalytic Oxidation of the Diethylbenzenes. Journal of the American Chemical Society, 71(1), 253-255. Retrieved from [Link].
-
National Center for Biotechnology Information (2012). Toxicological Profile for Ethylbenzene. Retrieved from [Link].
-
National Institute of Standards and Technology (NIST). Benzene, 1,2-diethyl- Infrared Spectrum. NIST Chemistry WebBook. Retrieved from [Link].
-
ResearchGate (2023). ¹H and ¹³C NMR spectra of neat 1,2‐diethylbenzene. Retrieved from [Link].
-
Payan, J. P., et al. (2001). Toxicokinetics and metabolism of 1,2-diethylbenzene in male Sprague Dawley rats--part 2: evidence for in vitro and in vivo stereoselectivity of 1,2-diethylbenzene metabolism. Drug metabolism and disposition, 29(6), 868-76. Retrieved from [Link].
-
Pharmaffiliates. 1,2-Diethylbenzene. Retrieved from [Link].
-
Byju's (n.d.). Organic Chemistry – Specific Name Reactions. Retrieved from [Link].
Sources
- 1. Diethylbenzenes - Wikipedia [en.wikipedia.org]
- 2. 1,2-Diethylbenzene | C10H14 | CID 8657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. series.publisso.de [series.publisso.de]
- 4. 1,2-Diethylbenzol ≥99.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1,2-DIETHYLBENZENE | 135-01-3 [chemicalbook.com]
- 6. 1,2-diethyl benzene, 135-01-3 [thegoodscentscompany.com]
- 7. 1,2-DIETHYLBENZENE(135-01-3) 1H NMR spectrum [chemicalbook.com]
- 8. Benzene, 1,2-diethyl- [webbook.nist.gov]
- 9. Benzene, 1,2-diethyl- [webbook.nist.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. nj.gov [nj.gov]
- 15. ANALYTICAL METHODS - Toxicological Profile for Ethylbenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
